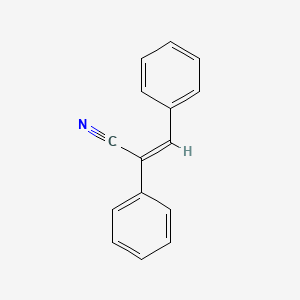
CID 101614909
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 101614909” is known as 2-Methylpentanal, also referred to as 2-Methylvaleraldehyde. It is an organic compound with the molecular formula CH₃CH₂CH₂CH(CH₃)CHO. This compound is primarily used as an intermediate in the production of pharmaceuticals and fragrances.
Synthetic Routes and Reaction Conditions:
Cross-Aldol Condensation: One method involves the cross-aldol condensation reaction of 2-Methylpentanal with propanal to form 2,4-dimethylhept-2-enal.
Oxidation: Another method involves the oxidation of 2-Methylpentanal with azidotrimethylsilane and chromic anhydride in dichloromethane (CH₂Cl₂).
Industrial Production Methods:
- The industrial production of 2-Methylpentanal typically involves the catalytic hydrogenation of 2-Methylpentenoic acid or its esters. This process is carried out under high pressure and temperature conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: 2-Methylpentanal can be oxidized to form 2-Methylpentanoic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: It can be reduced to 2-Methylpentanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group (CHO) is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: 2-Methylpentanoic acid.
Reduction: 2-Methylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of complex molecules for pharmaceuticals and fragrances.
Biology: The compound is studied for its interactions with biological systems, particularly its role in olfactory perception.
Medicine: It serves as a precursor in the synthesis of various pharmaceutical compounds.
Industry: 2-Methylpentanal is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
2-Methylpentanal primarily targets olfactory receptors in the nose, playing a crucial role in the perception of smell. The compound interacts with these receptors by binding to specific sensory receptors in the olfactory system, thereby triggering a signal transduction pathway that results in the perception of a particular odor.
Vergleich Mit ähnlichen Verbindungen
2-Methylbutanal: Similar in structure but with one less carbon atom in the chain.
3-Methylpentanal: Similar in structure but with the methyl group attached to the third carbon atom instead of the second.
Comparison:
2-Methylpentanal vs. 2-Methylbutanal: 2-Methylpentanal has a longer carbon chain, which can affect its boiling point, reactivity, and olfactory properties.
2-Methylpentanal vs. 3-Methylpentanal: The position of the methyl group can influence the compound’s reactivity and the types of reactions it undergoes. .
Eigenschaften
InChI |
InChI=1S/2CN.Zn/c2*1-2; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHHEOJUJAQMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C]#N.[C]#N.[Zn] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557-21-1 |
Source


|
| Record name | Zinc cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[1-Hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B7769291.png)





